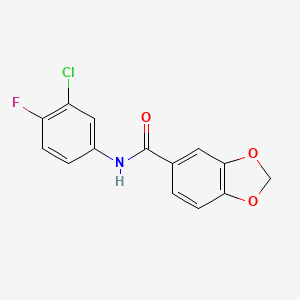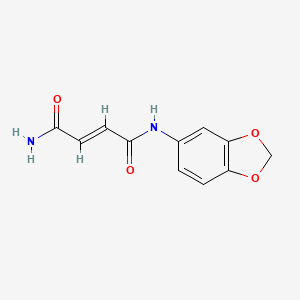![molecular formula C20H27N7O2 B5542831 N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives involves a process that integrates parallel synthetic chemistry and structure-based drug design. Such methods have been applied to create novel PDE9A inhibitors, advancing to clinical trials (Verhoest et al., 2012).
Molecular Structure Analysis
Studies on related compounds like (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine show that the molecular structure features a chiral center and specific planar arrangements (Liu et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazolo[4.3-d]pyrimidines have been explored due to their pharmacological importance. These compounds, as structural analogues of purines, exhibit activities like adenosine receptor antagonism and have shown potential in various cardiovascular disorders (Reddy et al., 2004).
Physical Properties Analysis
Analysis of related compounds, such as regiospecific synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, provides insights into their physical properties, which are characterized using methods like IR, NMR, and X-ray diffraction crystallography (Wu et al., 2010).
Chemical Properties Analysis
The chemical properties of pyrazolo[3,4-b]pyridin-6-ones, a related group of compounds, have been synthesized using electrochemical strategies. These properties are explored through environmentally benign procedures and are crucial for understanding the compound's behavior (Veisi et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of pyrazole derivatives, including their crystallographic analysis and theoretical physical and chemical property calculations, have been extensively studied. These compounds have been confirmed to possess biological activity against breast cancer and microbes (Titi et al., 2020).
Antimicrobial and Insecticidal Potential
- Pyrimidine linked pyrazole heterocyclics have shown significant insecticidal and antimicrobial potential, indicating their utility in developing new agents for agricultural and medicinal applications (Deohate & Palaspagar, 2020).
Anticancer Activities
- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing their potential in cancer therapy (Rahmouni et al., 2016).
- Enaminones used as building blocks for the synthesis of substituted pyrazoles have been tested for antitumor and antimicrobial activities, revealing their broad-spectrum biological efficacy (Riyadh, 2011).
Antibacterial and Antifungal Applications
- The antimicrobial activity of some novel pyrazole, fused pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives has been investigated, identifying compounds with significant activity against various microbial strains (Abunada et al., 2008).
Propriétés
IUPAC Name |
1-[2-(methylamino)-4-(pyrrolidine-1-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-3-(2-methylpyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2/c1-21-20-23-16-8-12-27(17(28)6-5-14-7-9-22-25(14)2)13-15(16)18(24-20)19(29)26-10-3-4-11-26/h7,9H,3-6,8,10-13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIVXVDGFOFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(CN(CC2)C(=O)CCC3=CC=NN3C)C(=N1)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)


![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)


![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)